molecular formula C19H15BrN2O5 B4564660 (5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4564660
M. Wt: 431.2 g/mol
InChI Key: ZPBYEEWNKLKCIX-OQLLNIDSSA-N
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Description

(5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethoxybenzylidene moiety, and a pyrimidine-2,4,6-trione core

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various therapeutic applications.

Industry

In industry, the compound’s properties may be leveraged for the development of new materials with specific characteristics, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine-2,4,6-trione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated aromatic compound reacts with the pyrimidine core.

    Formation of the Dimethoxybenzylidene Moiety: The dimethoxybenzylidene moiety is formed through a condensation reaction between a dimethoxybenzaldehyde and the pyrimidine core, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine core, potentially converting them to hydroxyl groups.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-chlorophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-fluorophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-methylphenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-26-14-6-7-16(27-2)11(8-14)9-15-17(23)21-19(25)22(18(15)24)13-5-3-4-12(20)10-13/h3-10H,1-2H3,(H,21,23,25)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYEEWNKLKCIX-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(3-bromophenyl)-5-(2,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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